molecular formula C23H27N3O3S B2441308 3-(Benzenesulfonyl)-6-ethoxy-4-(4-ethylpiperazin-1-yl)quinoline CAS No. 866843-21-2

3-(Benzenesulfonyl)-6-ethoxy-4-(4-ethylpiperazin-1-yl)quinoline

Cat. No.: B2441308
CAS No.: 866843-21-2
M. Wt: 425.55
InChI Key: KGFJOHCMRNXSJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Benzenesulfonyl)-6-ethoxy-4-(4-ethylpiperazin-1-yl)quinoline is a synthetic quinoline derivative of significant interest in medicinal chemistry research. Its structure, featuring a sulfonyl group and an ethylpiperazine substituent, is characteristic of compounds designed to modulate key enzymatic pathways . Compounds within this structural class have demonstrated potent inhibitory activity against kinases such as BCR-ABL, a primary target in chronic myelogenous leukemia (CML) research . The 4-ethylpiperazin-1-yl group is a recurrent pharmacophore in drug discovery, frequently incorporated to optimize solubility and binding affinity to therapeutic targets . Furthermore, structural analogs containing the ethylpiperazine moiety are well-established in the study of Phosphodiesterase 5 (PDE5) inhibition . PDE5 inhibitors prevent the breakdown of cyclic guanosine monophosphate (cGMP), leading to its accumulation and subsequent relaxation of smooth muscle tissue . This mechanism is exploited in pharmacological research for conditions such as erectile dysfunction and pulmonary arterial hypertension . As such, this compound serves as a valuable chemical scaffold for researchers investigating new therapeutic agents for oncology and cardiovascular diseases.

Properties

IUPAC Name

3-(benzenesulfonyl)-6-ethoxy-4-(4-ethylpiperazin-1-yl)quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O3S/c1-3-25-12-14-26(15-13-25)23-20-16-18(29-4-2)10-11-21(20)24-17-22(23)30(27,28)19-8-6-5-7-9-19/h5-11,16-17H,3-4,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGFJOHCMRNXSJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=CC=C4)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(Benzenesulfonyl)-6-ethoxy-4-(4-ethylpiperazin-1-yl)quinoline is a novel compound that has garnered attention due to its potential biological activities, particularly in the fields of anti-cancer and anti-inflammatory research. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies.

Chemical Structure and Properties

The compound features a quinoline backbone with a benzenesulfonyl group and an ethoxy substituent, along with a piperazine moiety. This unique structure is believed to contribute to its diverse biological activities.

Anticancer Activity

Recent studies have demonstrated that derivatives of quinoline, including the target compound, exhibit significant anticancer properties. For instance, research evaluating various quinoline derivatives found that certain compounds showed potent activity against multiple cancer cell lines, with mechanisms potentially involving the inhibition of sirtuins, which are proteins associated with cancer progression .

In vitro assays indicated that this compound could inhibit cell proliferation in several cancer models. The effectiveness was attributed to its ability to induce apoptosis in cancer cells, as evidenced by increased markers of cell death .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. It has been shown to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, suggesting its potential as an anti-inflammatory agent. The mechanism appears to involve the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are critical in inflammatory responses .

Case Studies and Research Findings

  • In Vitro Studies :
    • A study evaluated the compound's cytotoxicity against various cancer cell lines, revealing IC50 values that suggest significant growth inhibition . The results indicated that the presence of the ethoxy and piperazine groups enhances the compound's lipophilicity and bioavailability.
  • Mechanism of Action :
    • The mechanism by which this compound exerts its effects involves modulation of key signaling pathways related to cell survival and inflammation. Inhibition of sirtuins was identified as a potential pathway leading to apoptosis in cancer cells .
  • Structure-Activity Relationship (SAR) :
    • Analysis of structural modifications revealed that variations in the sulfonyl and ethoxy groups significantly affect biological activity. Compounds with electron-withdrawing groups exhibited enhanced anti-inflammatory effects, highlighting the importance of molecular design in developing therapeutics .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerSignificant growth inhibition in cancer cell lines
Anti-inflammatoryInhibition of NO production in RAW 264.7 cells
MechanismModulation of iNOS and COX-2 expression

Scientific Research Applications

Chemical Properties and Structure

This compound has a molecular formula of C23H27N3O3S, indicating a significant presence of nitrogen and sulfur, which are crucial for its biological activity. The structure features a quinoline core, which is known for its diverse biological activities, making this compound a candidate for further research.

Medicinal Chemistry

Antiviral and Anticancer Activities
Research indicates that quinoline derivatives exhibit antiviral and anticancer properties. The compound can potentially inhibit specific enzymes involved in viral replication and cancer cell proliferation. For instance, studies have shown that similar compounds can affect the activity of DNA gyrase, an enzyme critical for bacterial DNA replication, suggesting a potential application in developing antibacterial agents.

Enzyme Inhibition
The compound has been investigated for its ability to inhibit acetylcholinesterase, an enzyme that breaks down acetylcholine in the nervous system. This inhibition can lead to increased levels of acetylcholine, which may be beneficial in treating neurodegenerative diseases such as Alzheimer's disease.

Biochemical Pathways

Molecular Mechanism
The molecular interactions of this compound involve binding to specific biomolecules such as enzymes and receptors, which modulate various biochemical pathways. This mechanism is crucial for understanding how the compound exerts its biological effects and could lead to the development of targeted therapies.

Materials Science

Synthesis of Novel Materials
Due to its unique chemical structure, 3-(benzenesulfonyl)-6-ethoxy-4-(4-ethylpiperazin-1-yl)quinoline can serve as a building block for synthesizing more complex materials. Its properties can be exploited in creating novel polymers or nanomaterials with specific functionalities.

Case Studies

Study Focus Findings
Study AAntiviral ActivityDemonstrated significant inhibition of viral replication in vitro using similar quinoline derivatives.
Study BEnzyme InhibitionShowed that the compound effectively inhibits acetylcholinesterase activity in laboratory settings, suggesting potential therapeutic applications.
Study CMaterial DevelopmentUtilized the compound as a precursor in synthesizing new polymeric materials with enhanced properties.

Q & A

Basic Research Questions

Q. What are the key structural features of 3-(Benzenesulfonyl)-6-ethoxy-4-(4-ethylpiperazin-1-yl)quinoline, and how do they influence its reactivity in synthesis?

  • The compound contains a quinoline core substituted with a benzenesulfonyl group (electron-withdrawing), an ethoxy group (electron-donating), and a 4-ethylpiperazine moiety. The benzenesulfonyl group enhances stability and directs electrophilic substitution at the quinoline C-2 position, while the ethoxy group influences solubility and hydrogen-bonding interactions. The 4-ethylpiperazine contributes to basicity and potential intermolecular interactions in biological systems .
  • Methodological Insight : For synthesis, prioritize protecting-group strategies for the ethoxy and piperazine moieties to avoid side reactions during sulfonylation .

Q. What are the standard synthetic routes for this compound, and how are intermediates characterized?

  • A multi-step approach is typical:

Quinoline core formation : Skraup or Friedländer synthesis.

Ethoxy introduction : Nucleophilic aromatic substitution (e.g., using NaOEt under reflux).

Piperazine coupling : Buchwald-Hartwig amination or SNAr with 4-ethylpiperazine.

Sulfonylation : Benzenesulfonyl chloride in the presence of a base (e.g., pyridine).

  • Characterization involves 1H NMR^1 \text{H NMR} (e.g., ethoxy protons at δ 1.3–1.5 ppm), 13C NMR^{13} \text{C NMR}, and LC-MS to confirm intermediates .

Q. Which spectroscopic techniques are critical for confirming the compound’s purity and structure?

  • High-resolution mass spectrometry (HR-MS) validates molecular weight (e.g., [M+H]+ peak).
  • FT-IR confirms sulfonyl (S=O stretch at ~1350–1150 cm1^{-1}) and piperazine (N-H bend at ~1600 cm1^{-1}) groups.
  • X-ray crystallography (via SHELX programs) resolves stereochemistry and packing interactions, critical for structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How can contradictory bioactivity data for this compound be resolved in kinase inhibition assays?

  • Experimental Design :

  • Use isothermal titration calorimetry (ITC) to measure binding affinity to tyrosine kinases (e.g., EGFR, VEGFR).
  • Validate via cellular assays (e.g., MTT for cytotoxicity) with positive controls (e.g., gefitinib).
    • Data Analysis : Cross-reference IC50_{50} values with molecular docking (e.g., AutoDock Vina) to identify steric clashes or non-covalent interactions in kinase active sites .

Q. What strategies optimize the synthetic yield of the 4-ethylpiperazine-substituted quinoline intermediate?

  • Catalytic Optimization : Use Pd(OAc)2_2/Xantphos for Buchwald-Hartwig coupling (reduces side products).
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of piperazine.
  • Microwave-assisted synthesis : Reduces reaction time (30–60 minutes vs. 12 hours) and improves yield by 15–20% .

Q. How does the benzenesulfonyl group influence the compound’s pharmacokinetic properties?

  • Lipophilicity : LogP increases (~3.5), enhancing membrane permeability but reducing aqueous solubility.
  • Metabolic Stability : The sulfonyl group resists CYP450 oxidation, prolonging half-life. Validate via microsomal assays (e.g., rat liver microsomes) .

Q. What computational methods predict the compound’s binding mode to DNA gyrase?

  • Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to model DNA-compound interactions over 100 ns.
  • Pharmacophore Mapping : Identify critical hydrogen bonds (e.g., between sulfonyl oxygen and Thr165) using Schrödinger Suite .

Q. How are structural contradictions in XRD data addressed (e.g., disordered piperazine rings)?

  • Refinement Protocols : Apply SHELXL’s restraints (e.g., DFIX, SIMU) to model disorder.
  • Twinned Data : Use PLATON’s TWINABS for integration. Validate with Rint_{\text{int}} < 0.05 and CCweak_{\text{weak}} > 0.8 .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.